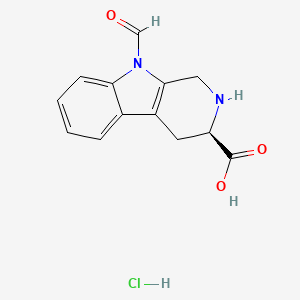
2-methyl-1H-quinazolin-4-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “2-methyl-1H-quinazolin-4-one;hydrochloride” is a chemical entity with specific properties and applications. While detailed information about this compound is limited, it is essential to understand its general characteristics, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Vorbereitungsmethoden
The preparation of 2-methyl-1H-quinazolin-4-one;hydrochloride involves specific synthetic routes and reaction conditions. One common method includes using N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out through C-H alkylation using a mechanical grinding method under the action of a manganese catalyst and magnesium metal . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
2-methyl-1H-quinazolin-4-one;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenated compounds and catalysts to facilitate the process. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-methyl-1H-quinazolin-4-one;hydrochloride has several scientific research applications across various fields, including chemistry, biology, medicine, and industry In chemistry, it is used as a reagent in synthetic reactions to produce other compounds In biology, it may be used in studies related to cellular processes and molecular interactionsIndustrially, this compound may be used in the production of specialized materials and chemicals .
Vergleich Mit ähnlichen Verbindungen
2-methyl-1H-quinazolin-4-one;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can be based on factors such as reactivity, stability, and applications. For instance, compounds with similar indole derivatives may share some properties but differ in their specific reactivity and applications .
Eigenschaften
IUPAC Name |
2-methyl-1H-quinazolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.ClH/c1-6-10-8-5-3-2-4-7(8)9(12)11-6;/h2-5H,1H3,(H,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSGDKONPZSFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=CC=CC=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=CC=CC=C2N1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
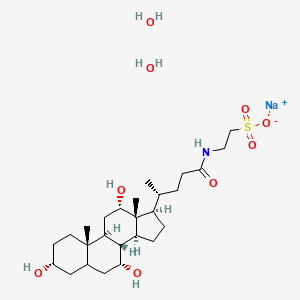
![2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7959119.png)
![Tert-butyl 3-((trifluoromethyl)sulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B7959122.png)
![(2S)-8-Methyl-8-aza-bicyclo[3.2.1]octan-3-yl 3-(methylsulfonyloxy)-2-phenylpropanoate](/img/structure/B7959130.png)
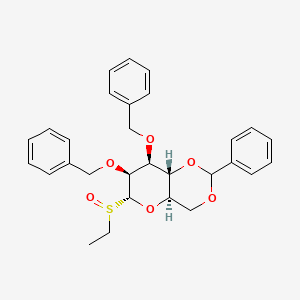
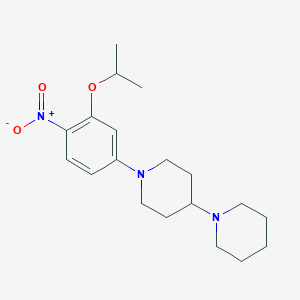
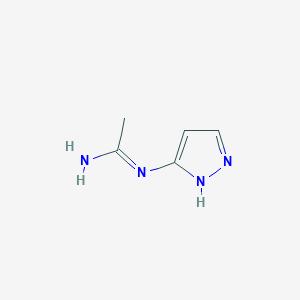
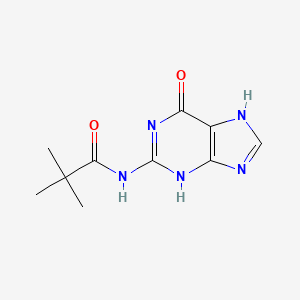
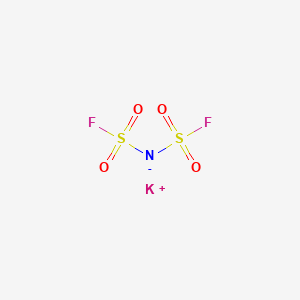
![N-cyclohexylcyclohexanamine;(2S)-2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B7959170.png)
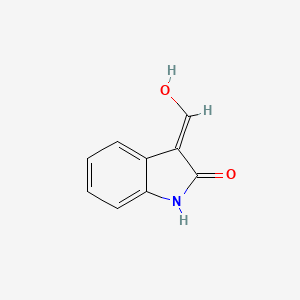
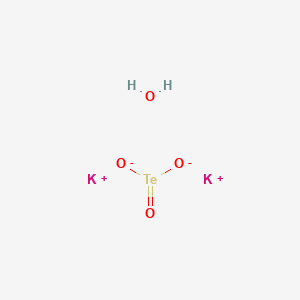
![N-cyclohexylcyclohexanamine;2-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]ethyl]amino]acetic acid](/img/structure/B7959196.png)
